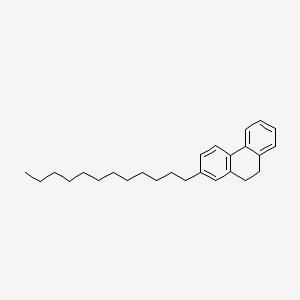
Phenanthrene, 2-dodecyl-9,10-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene, 2-dodecyl-9,10-dihydro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the addition of a dodecyl group at the second position and the reduction of the 9,10 double bond, resulting in a saturated ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 2-dodecyl-9,10-dihydro- can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method involves the use of a suitable starting material, such as 9,10-dihydrophenanthrene, and a dodecyl halide. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of phenanthrene, 2-dodecyl-9,10-dihydro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the palladium-catalyzed Heck reaction makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthrene, 2-dodecyl-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Further reduction can lead to fully saturated phenanthrene derivatives.
Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
Phenanthrene, 2-dodecyl-9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of phenanthrene, 2-dodecyl-9,10-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved may include modulation of enzyme activity and alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, lacking the dodecyl group and the reduced 9,10 bond.
9,10-Dihydrophenanthrene: Similar structure but without the dodecyl group.
2-Dodecylphenanthrene: Similar but without the reduced 9,10 bond.
Uniqueness
Phenanthrene, 2-dodecyl-9,10-dihydro- is unique due to the combination of the dodecyl group and the reduced 9,10 bond.
Propriétés
Numéro CAS |
55401-77-9 |
|---|---|
Formule moléculaire |
C26H36 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
2-dodecyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C26H36/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h12-13,15-17,20-21H,2-11,14,18-19H2,1H3 |
Clé InChI |
WDMSUEBWJIGUCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


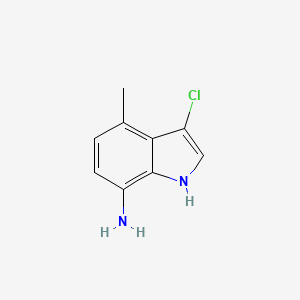
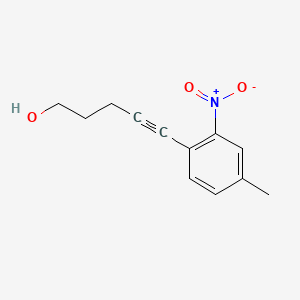

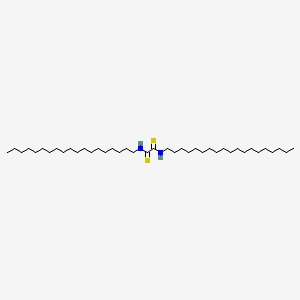

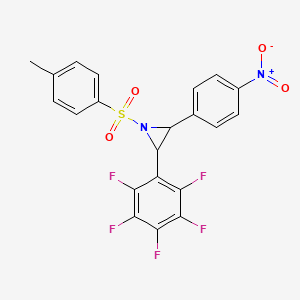
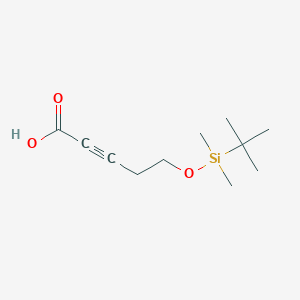
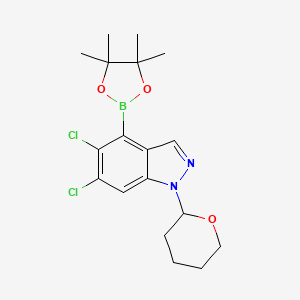
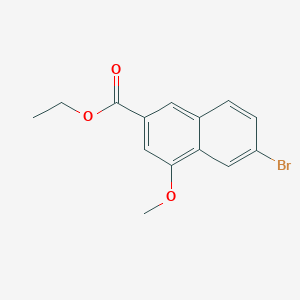
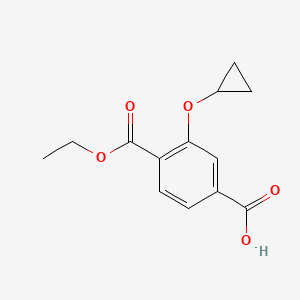

![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
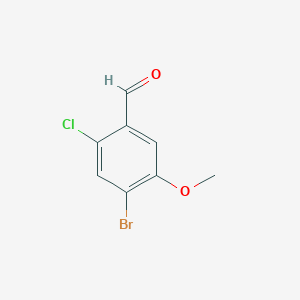
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
